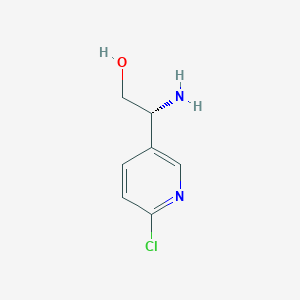

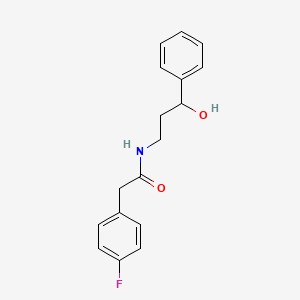

![molecular formula C25H21NO4 B2846204 3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-87-0](/img/structure/B2846204.png)

3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

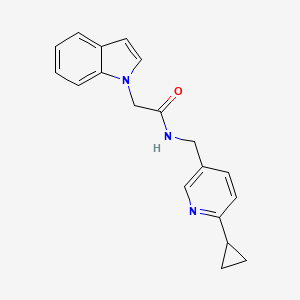

The compound “3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinoline backbone, which is a type of nitrogen-containing heterocycle . The molecule also contains methoxy groups (-OCH3) and a benzoyl group (C6H5CO-), which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoline ring and the various substituents. The quinoline ring is aromatic and planar, while the methoxy and benzoyl groups could introduce some steric hindrance .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be demethylated under certain conditions . The benzoyl group could potentially undergo reactions typical of carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar methoxy and carbonyl groups could influence its solubility . The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .科学的研究の応用

Tubulin Polymerization Inhibition

Research has identified compounds with structures related to 3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one as potent inhibitors of tubulin polymerization, showing promise in the development of anticancer agents. One such study discovered that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate demonstrated significant antiproliferative activity towards human cancer cells by inhibiting tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells (Minegishi et al., 2015).

Synthesis and Chemical Characterization

Several studies focus on the synthesis and chemical characterization of related quinolinone derivatives, highlighting the versatility and potential of these compounds in medicinal chemistry. For example, a novel synthesis protocol was developed for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond formation strategy, offering a simple, efficient, and eco-friendly approach for creating new pharmacologically relevant molecules (Yadav et al., 2020).

Potential Anticancer Agents

Research into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been conducted, with some derivatives displaying promising cytotoxicity against breast cancer cell lines. These findings suggest the potential utility of quinolinone derivatives in developing novel anticancer drugs (Redda et al., 2010).

Fluorescence Derivatization Reagent

A study identified 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography, showcasing the analytical chemistry applications of quinolinone derivatives (Yoshida et al., 1992).

Dopamine Antagonists

Another area of interest is the development of dopamine antagonists for neurological disorders. 8-(Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and found to be dopamine antagonists by in vitro dopamine receptor studies, although their in vivo evaluation did not indicate potential as antipsychotic agents (Ellefson et al., 1980).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-29-19-10-6-7-17(13-19)15-26-16-22(24(27)18-8-4-3-5-9-18)25(28)21-14-20(30-2)11-12-23(21)26/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPSLEWMUBCDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

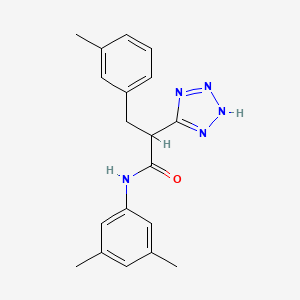

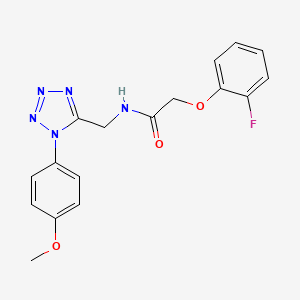

![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)

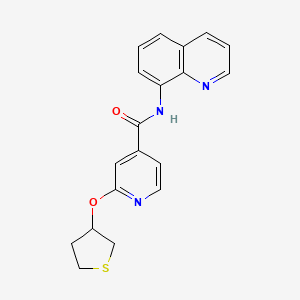

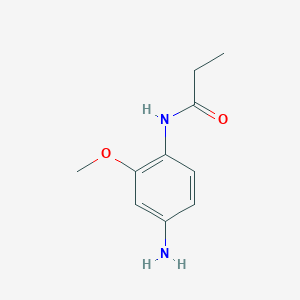

![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)

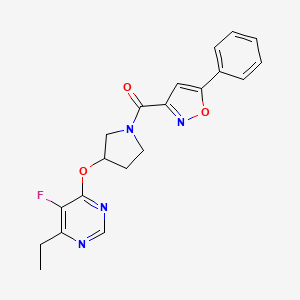

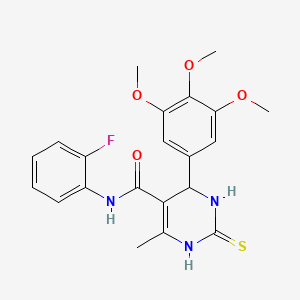

![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)